![molecular formula C17H13N5 B15358706 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex organic compound belonging to the class of triazolo[1,5-a]pyrazines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrazine core. One common method includes the cyclization of appropriate precursors under specific conditions, such as heating or using catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of amines.
科学研究应用
Chemistry: In chemistry, 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism by which 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may act as an enzyme inhibitor, receptor modulator, or signaling molecule, depending on its application.
相似化合物的比较
Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo core but differ in their substituents and biological activities.
Phenylphenyl derivatives: Other compounds containing phenylphenyl moieties may exhibit similar properties but differ in their core structures.
Uniqueness: 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties
属性
分子式 |
C17H13N5 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC 名称 |
5-(2-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C17H13N5/c18-17-20-16-11-19-10-15(22(16)21-17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,21) |
InChI 键 |
XSDWBMUWPOJSNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC4=NC(=NN34)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


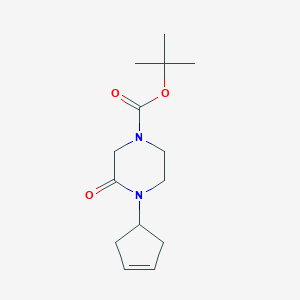

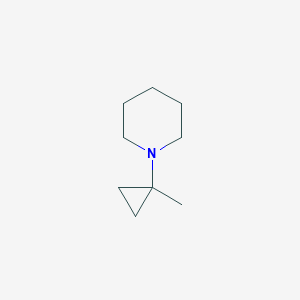
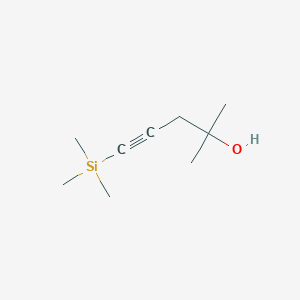
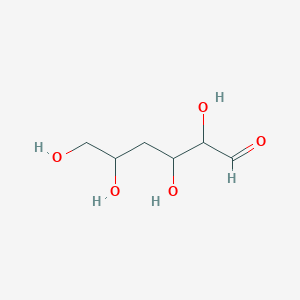
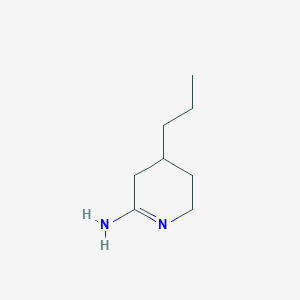

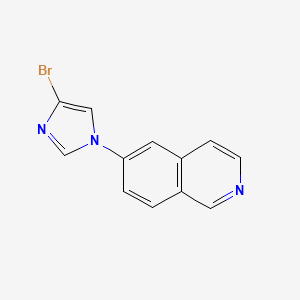
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)

